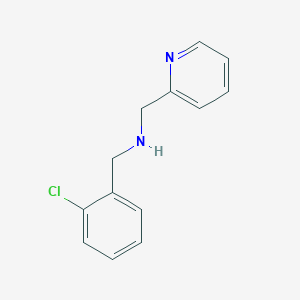

(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKPOYFGEPYCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237436 | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680185-71-1 | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680185-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Chloro Benzyl Pyridin 2 Ylmethyl Amine and Its Molecular Analogues

Established Synthetic Routes for Pyridin-2-ylmethyl-amine Derivatives

The formation of the crucial C-N bond in pyridin-2-ylmethyl-amine derivatives can be achieved through several reliable and well-established synthetic strategies. These methods offer different advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Reductive Amination Approaches for Amine Bond Formation

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. This reaction proceeds through the in situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation methods.

The synthesis of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine via reductive amination can be envisioned through two primary disconnection approaches: the reaction of 2-chlorobenzaldehyde (B119727) with pyridin-2-ylmethyl-amine, or the reaction of 2-pyridinecarboxaldehyde (B72084) with 2-chlorobenzylamine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for the iminium ion over the starting carbonyl compound. rsc.org

Table 1: Representative Examples of Reductive Amination for the Synthesis of Benzyl (B1604629) Amines

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | - | 72-96 | google.com |

| p-Chlorobenzaldehyde | n-Butylamine | H₂/Co-catalyst | - | 60-89 | google.com |

| Benzaldehyde (B42025) | Aniline | NaBH₄ | [Et₃NH][HSO₄] | Excellent | nih.gov |

| Various Aldehydes | Electron-deficient amines | Silanes/Re₂O₇ | - | High | rsc.org |

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution provides a direct route to the formation of C-N bonds by reacting an amine with an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of pyridin-2-ylmethyl-amine with 2-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the amine, increasing its nucleophilicity.

Common bases used for this transformation include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reactivity of the alkyl halide is a key factor, with benzyl halides being particularly good substrates due to the stabilization of the transition state by the adjacent phenyl ring.

Another possibility involves the nucleophilic aromatic substitution on a 2-halopyridine. For instance, reacting a secondary amine with 2-chloropyridine (B119429) can lead to the formation of a 2-aminopyridine (B139424) derivative. youtube.com This approach is facilitated by the electron-withdrawing nature of the pyridine (B92270) nitrogen, which activates the 2- and 4-positions towards nucleophilic attack.

Multicomponent Reaction Strategies for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is widely used for the synthesis of α-acetamido carboxamide derivatives, which can serve as precursors to a variety of complex molecules. nih.govnih.gov

While a direct one-pot synthesis of this compound via a simple MCR is not straightforward, Ugi-type reactions can be employed to generate structurally related and more complex scaffolds. For instance, the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide can rapidly generate a library of diverse peptide-like structures. nih.govnih.gov By choosing appropriate starting materials, such as 2-pyridinecarboxaldehyde and 2-chlorobenzylamine, one could generate a scaffold that, after subsequent transformations, yields the desired amine. The efficiency and diversity-oriented nature of MCRs make them an attractive strategy for the rapid assembly of molecular libraries. beilstein-journals.orgbeilstein-journals.org

Targeted Synthesis of the this compound Core Structure

Based on the established methodologies, two primary retrosynthetic disconnections are most plausible for the targeted synthesis of this compound.

Route A: Reductive Amination

This approach involves the condensation of 2-chlorobenzaldehyde with pyridin-2-ylmethyl-amine to form an intermediate imine, which is then reduced in situ.

Step 1: Mixing of 2-chlorobenzaldehyde and pyridin-2-ylmethyl-amine in a suitable solvent like methanol (B129727) or dichloroethane.

Step 2: Addition of a mild reducing agent such as sodium triacetoxyborohydride. The reaction is typically stirred at room temperature until completion.

Route B: Nucleophilic Substitution

This route involves the direct alkylation of pyridin-2-ylmethyl-amine with 2-chlorobenzyl chloride.

Step 1: Dissolving pyridin-2-ylmethyl-amine and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

Step 2: Addition of 2-chlorobenzyl chloride to the mixture, followed by heating to drive the reaction to completion.

Both routes are highly viable and the choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Advanced Synthetic Techniques for Chemical Library Generation and Structural Diversification

To explore the structure-activity relationship of this compound analogues, it is crucial to have efficient methods for structural diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.

The this compound scaffold contains two aromatic rings that can be functionalized using Suzuki coupling. For instance, if a bromo-substituted analogue of the target molecule is synthesized, the bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups by coupling with the corresponding boronic acid. This allows for the generation of a large library of analogues with diverse substituents on either the benzyl or the pyridine ring. nih.govmdpi.comresearchgate.net

Table 2: Examples of Suzuki Coupling for the Functionalization of Pyridine Derivatives

| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Isopropanol/H₂O | High | researchgate.net |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | Phosphite or phosphine (B1218219) oxide | KF | Dioxane | 82 | nih.gov |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | Phosphite or phosphine oxide | KF | Dioxane | 74 | nih.gov |

| 2-Halo deazapurines | Potassium organotrifluoroborates | Pd catalyst | - | - | - | Good to excellent | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

Proton NMR (¹H NMR) Analysis of Chemical Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. The spectrum of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the 2-chlorobenzyl rings, as well as signals for the methylene (B1212753) (-CH2-) groups and the amine (-NH-) proton.

The aromatic region (typically δ 7.0-8.6 ppm) would display a complex pattern of multiplets corresponding to the protons on the pyridine ring and the substituted benzene (B151609) ring. The protons on the pyridine ring are typically observed at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the 2-chlorobenzyl group would also show characteristic splitting patterns influenced by the chlorine substituent.

The two methylene groups bridging the aromatic rings and the amine nitrogen would likely appear as distinct singlets or, if coupled to each other or adjacent protons, as more complex multiplets in the range of δ 3.5-5.0 ppm. The amine proton itself may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound Analogs

| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Pyridine-H | 7.1 - 8.6 | Multiplet |

| Chlorobenzyl-H | 7.2 - 7.5 | Multiplet |

| NH | Variable | Broad Singlet |

| CH₂ -Pyridine | ~3.9 | Singlet |

| CH₂ -Benzyl | ~3.8 | Singlet |

Note: The exact chemical shifts and multiplicities can vary based on the solvent used and the specific instrumentation.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the pyridine ring, the 2-chlorobenzyl ring, and the two methylene groups.

The carbon atoms of the aromatic rings typically resonate in the region of δ 120-160 ppm. The carbon atom attached to the chlorine atom (C-Cl) in the benzyl (B1604629) ring would be expected to have a chemical shift influenced by the electronegativity of the halogen. The carbons of the pyridine ring would also have characteristic shifts, with the carbon atoms adjacent to the nitrogen appearing at a lower field. The methylene carbons would be observed in the upfield region of the spectrum, typically between δ 40-60 ppm.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound (C₁₃H₁₃ClN₂), the calculated exact mass is 232.0767 g/mol . HRMS analysis would confirm this molecular weight with high accuracy, typically to within a few parts per million (ppm), which helps to definitively establish the molecular formula. rsc.org

In addition to providing the molecular ion peak, mass spectrometry can reveal characteristic fragmentation patterns. The fragmentation of this compound would likely involve cleavage of the bonds adjacent to the nitrogen atom, leading to the formation of fragments such as the 2-chlorobenzyl cation (m/z 125) and the pyridin-2-ylmethyl cation (m/z 92). Analysis of these fragments provides further confirmation of the molecule's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. Key characteristic absorption bands for this compound would include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

C=C and C=N stretch (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.

C-N stretch: Absorptions in the 1020-1250 cm⁻¹ range. researchgate.net

C-Cl stretch: A strong band in the fingerprint region, typically around 750 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π to π* transitions within the pyridine and benzene rings. The spectrum would likely show one or more absorption maxima (λmax) in the UV region, characteristic of the conjugated aromatic systems.

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

Furthermore, X-ray crystallography can elucidate the supramolecular structure, showing how individual molecules pack together in the crystal lattice. This can reveal intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-stacking between the aromatic rings, which govern the physical properties of the solid material.

Computational Chemistry and Theoretical Investigations of Molecular Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics. For this analysis, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine, this optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. This foundational data is crucial for all subsequent calculations.

Table 1: Representative Optimized Geometrical Parameters for a Benzyl-Pyridine Amine Structure

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.75 |

| C-N (amine) | 1.46 | |

| N-C (methylene) | 1.47 | |

| C-C (ring) | 1.39 - 1.41 | |

| Bond Angles (°) | C-N-C | 112.5 |

| Cl-C-C | 119.8 | |

| N-C-C | 110.2 | |

| Dihedral Angles (°) | C-C-N-C | -175.4 |

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectrum provides a powerful tool for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. Key vibrational modes for this compound would include C-H stretching, C=C and C=N ring stretching, C-N stretching, and the characteristic C-Cl stretching.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3350 |

| C-H Stretch (Aromatic) | Phenyl & Pyridyl Rings | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Methylene (B1212753) Bridges | 2900 - 2980 |

| C=N Stretch | Pyridine (B92270) Ring | 1590 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C-N Stretch | Amine-Carbon | 1250 |

| C-Cl Stretch | Chloro-Benzene | 750 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and amine moieties, while the LUMO would likely be distributed across the electron-accepting chlorobenzyl ring.

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of this compound, negative potential (typically colored red) would be concentrated around the nitrogen atom of the pyridine ring and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the amine hydrogen and the hydrogen atoms of the aromatic rings, highlighting regions for potential nucleophilic interaction.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide detailed insight into the nature of chemical bonding. molbase.com They reveal the regions in a molecule where electron pairs are localized, such as in covalent bonds and lone pairs. For this compound, ELF and LOL maps would clearly delineate the covalent bonds within the aromatic rings, the C-N and C-Cl single bonds, and the lone pair electrons on the nitrogen and chlorine atoms. nih.gov This analysis helps to characterize the degree of electron delocalization and the nature of the chemical bonds beyond simple Lewis structures.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, docking simulations could be performed against a variety of relevant protein targets to explore its potential biological activity. The simulation would predict the binding energy, which is a measure of the strength of the interaction, and identify the specific amino acid residues in the receptor's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. Such studies could reveal, for instance, that the pyridine nitrogen acts as a hydrogen bond acceptor, while the aromatic rings engage in pi-pi stacking or hydrophobic interactions within the receptor's binding pocket.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU 78, VAL 86, LYS 102, PHE 189 |

| Types of Interactions | Hydrogen Bond with LYS 102 (Pyridine N) |

| Pi-Pi Stacking with PHE 189 (Chlorobenzyl ring) | |

| Hydrophobic interactions with LEU 78, VAL 86 |

Prediction of Ligand-Binding Affinities with Biological Macromolecules

At present, specific studies detailing the prediction of ligand-binding affinities of this compound with biological macromolecules are not available in the reviewed scientific literature. Computational methods such as molecular docking and free energy calculations are typically employed to predict how strongly a ligand will bind to a protein's active site. These predictions are quantified by metrics like binding energy (often expressed in kcal/mol) and the inhibition constant (Ki). The absence of such published data for this specific compound means that its potential as a ligand for any particular biological target has not yet been computationally established.

Derivation and Interpretation of Global and Local Chemical Descriptors for Reactivity Assessment

The reactivity of a molecule can be assessed through the calculation of global and local chemical descriptors derived from Density Functional Theory (DFT). These descriptors provide a quantitative measure of a molecule's stability and reactivity.

HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

While specific DFT calculations for this compound are not published, these descriptors could be theoretically calculated to predict its general reactivity profile.

Local Chemical Descriptors , such as Fukui functions and dual descriptors, provide information about the reactivity of specific atomic sites within the molecule. These descriptors are crucial for predicting where a molecule is most likely to undergo nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atoms of the pyridine ring and the amine linker, as well as the chlorinated benzene (B151609) ring, would be key areas of interest for such local reactivity analysis. However, no specific studies providing these local descriptor values have been identified.

Structure Activity Relationship Sar Studies of 2 Chloro Benzyl Pyridin 2 Ylmethyl Amine Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The core structure of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine offers several points for modification: the 2-chlorobenzyl moiety, the pyridin-2-ylmethyl-amine moiety, and the linker region. Understanding the impact of these changes is crucial for optimizing the compound's properties.

The 2-chlorobenzyl group plays a significant role in the biological activity of this class of compounds. The position and nature of the substituent on the benzyl (B1604629) ring can drastically alter the compound's efficacy and selectivity.

In studies of related N-benzyl pyridinium (B92312) styryl derivatives as potential cholinesterase inhibitors, the presence and position of a chloro or fluoro group on the benzylic ring were found to be crucial for enhancing inhibitory activity against butyrylcholinesterase (BChE). Specifically, a chloro group at the 2nd position of the benzyl ring was shown to be vital for achieving dual potency against both acetylcholinesterase (AChE) and BChE. acs.orgnih.gov This suggests that the 2-chloro substituent in this compound is likely a key contributor to its biological activity.

Further modifications to the benzyl moiety have been explored in similar scaffolds. For instance, replacing the chloro group with a methyl group has been observed to decrease activity, whereas the introduction of other halogens like fluorine can boost inhibitory potential. acs.orgnih.gov The following table summarizes the effects of various substituents on the benzyl ring in related compounds.

| Compound Series | Modification on Benzyl Moiety | Effect on Biological Activity | Reference |

| N-benzyl pyridinium styryls | 2-Chloro substituent | Crucial for dual AChE/BChE inhibition | acs.orgnih.gov |

| N-benzyl pyridinium styryls | 4-Fluoro substituent | Boosts BChE inhibition | acs.orgnih.gov |

| N-benzyl pyridinium styryls | Methyl substituent | Decreases activity | acs.org |

These findings underscore the importance of an electron-withdrawing group, particularly a halogen, at the 2-position of the benzyl ring for potent biological activity in this chemical series.

The pyridin-2-ylmethyl-amine portion of the molecule is also a critical determinant of its biological function. Modifications to the pyridine (B92270) ring, such as the introduction of various substituents, have been shown to modulate activity.

In a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines with anti-mycobacterial activity, a range of substituents on the 7-(2-pyridylmethylamine) group were found to be active. mdpi.com Specifically, substituents at the 5' and 6' positions of the pyridine ring were explored. While aliphatic amine substituents at the 6'-position resulted in active compounds, a broader range of substituents with different electronic and steric properties at the 5'-position also yielded modest to good activity. mdpi.com

This indicates that the pyridine ring is amenable to substitution, which can be used to fine-tune the biological and physicochemical properties of the parent compound.

Alterations to the linker region and the replacement of the core heterocyclic scaffolds have been investigated to understand their impact on activity. In a study of N-benzyl pyridinium styryls, replacing the flexible piperidinyl units for the vinyl-pyridinyl region, without changing the linker length, led to a significant reduction in cholinesterase inhibition. acs.org However, elongating the linker in some analogs showed a slight improvement in activity. acs.org A notable increase in activity was observed when a benzylic -CH2- was replaced with a -C=O group, suggesting that the linker's composition is as important as its length. acs.org

Furthermore, the core heterocyclic scaffold itself has been a target for modification. In the development of inhibitors for the polo-box domain of polo-like kinase 1, simplifying a side chain by removing a terminal phenyl ring and maintaining a simpler alkyl chain of varying lengths led to improved potency. nih.gov This suggests a potential size restriction in the binding pocket for the side chain.

In the context of USP1/UAF1 deubiquitinase inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine scaffold has been identified as a potent core. nih.govacs.org This highlights that replacing the pyridine ring with other heterocycles like pyrimidine (B1678525) can lead to potent compounds with different biological targets.

Rational Design Principles for the Optimization of Target Chemical Properties

Based on the SAR studies of this compound and its analogs, several rational design principles for optimizing target chemical properties can be outlined:

Halogenation of the Benzyl Ring: The presence of a halogen, particularly chlorine or fluorine, at the 2-position of the benzyl ring is a key feature for enhanced biological activity in many related series. acs.orgnih.gov This suggests that this feature should be retained or further explored with other halogens.

Substitution on the Pyridine Ring: The pyridine ring is tolerant to substitution at various positions. This allows for the introduction of different functional groups to modulate properties such as solubility, metabolic stability, and target selectivity. mdpi.com

Linker Modification: The linker between the benzyl and pyridine moieties is a critical element that can be modified to optimize activity. Both the length and the chemical nature of the linker should be considered. The introduction of rigidifying elements or hydrogen bond donors/acceptors in the linker can significantly impact potency. acs.org

Scaffold Hopping: Replacing the pyridine ring with other heterocyclic systems (e.g., pyrimidine, pyrazole) can lead to the discovery of compounds with novel or improved biological activities and intellectual property space. mdpi.comnih.govnih.govacs.org

Integration of Quantitative Structure-Activity Relationship (QSAR) Models (if applicable)

Quantitative Structure-Activity Relationship (QSAR) models have been employed to further understand the SAR of related compounds and to guide the design of new analogs. For instance, in a study of 5-substituted-N-(arylmethylene) pyridin-2-amine derivatives with antibacterial activity, QSAR models revealed that lipophilic and steric parameters are prerequisites for activity. researchgate.net The frequent appearance of Log P and Steric Molar Refractivity (SMR) terms in the QSAR equations highlighted the importance of these physicochemical properties. researchgate.net

While specific QSAR models for this compound were not found in the reviewed literature, the application of such models to similar scaffolds suggests their potential utility in the rational design of new derivatives. By correlating physicochemical descriptors with biological activity, QSAR can provide valuable insights into the key structural features driving the desired effects and help in prioritizing the synthesis of new compounds.

Biological Activity and Mechanistic Investigations Preclinical Focus

Antimicrobial Research of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine Analogues

The antimicrobial potential of chemical classes related to this compound has been a subject of considerable scientific inquiry. Research has spanned broad-spectrum antibacterial activity, mycobacterial inhibition, and the underlying molecular mechanisms driving these effects.

Broad-Spectrum Antibacterial Activity and Potency Determination

Analogues and related heterocyclic structures have demonstrated notable antibacterial activity against a range of pathogens. For instance, a series of novel quinoxaline-based compounds, which share certain structural motifs with benzyl-amine derivatives, were evaluated for their efficacy against both drug-sensitive and drug-resistant bacteria. nih.gov Compounds 5m–5p from this series showed good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov Specifically, Compound 5p emerged as a potent broad-spectrum agent, exhibiting strong inhibitory effects against S. aureus (MIC = 4 μg/mL), B. subtilis (MIC = 8 μg/mL), Methicillin-resistant S. aureus (MRSA), and E. coli (MICs = 8–32 μg/mL). nih.gov

Further mechanistic studies on Compound 5p indicated that it exerts its antibacterial effect by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov Similarly, pyrimidine (B1678525) derivatives like N-benzyl-N-methyl-6-phenylpyrimidin-4-amine have been identified as potent inhibitors of biofilm formation in Mycobacterium abscessus, a challenging opportunistic pathogen. nih.gov

| Compound/Class | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Quinoxaline Analogues (5m-5p) | S. aureus | 4–16 | nih.gov |

| Quinoxaline Analogues (5m-5p) | B. subtilis | 8–32 | nih.gov |

| Compound 5p | S. aureus | 4 | nih.gov |

| Compound 5p | B. subtilis | 8 | nih.gov |

| Compound 5p | MRSA | 8 | nih.gov |

| Compound 5p | E. coli | 4-32 | nih.gov |

Evaluation of Antifungal and Antiviral Efficacy (where relevant to chemical class)

While the primary focus of research has been on antibacterial and antimycobacterial properties, the broader antimicrobial scope of the pyridine (B92270) chemical class has also been considered. Pyridine and its derivatives are recognized as "privileged nuclei" in medicinal chemistry due to their wide range of therapeutic properties. mdpi.com Some pyridine-containing hybrids, such as thiophene-pyrazole-pyridine compounds, have demonstrated good activity against fungal strains like Aspergillus flavus and Candida albicans. mdpi.com However, specific investigations into the antifungal and antiviral efficacy of close analogues to this compound are less common. One study on fluorinated analogues of lepidilines, which contain an imidazolium (B1220033) core, found that the compounds revealed no significant antiviral activity against a panel of viruses including HSV-1, HPIV-3, AdV5, EMCV, and HCMV within non-toxic concentrations. nih.gov

Investigations into Mycobacterial Inhibition and Anti-Tuberculosis Potential

A significant area of investigation for this class of compounds has been their activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Phenotypic screening of large chemical libraries has identified multiple chemotypes with potent anti-tubercular activity. nih.gov Pyrazolo[1,5-a]pyrimidines, for example, have been developed as potent inhibitors of M.tb. nih.gov Structure-activity relationship (SAR) studies on novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines revealed that certain compounds exhibited potent in vitro growth inhibition of M.tb. nih.gov

Similarly, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were evaluated against M.tb H37Rv and nontuberculous mycobacteria. mdpi.com While their activity was generally mild, the N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine analogue showed the most promise with MIC values ≥ 62.5 µM. mdpi.com

Elucidation of Molecular Mechanisms Underlying Antimicrobial Action (e.g., MmpL3 Inhibition)

A recurring molecular target for many novel antimycobacterial compounds, including analogues related to this compound, is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govmdpi.com MmpL3 is an essential inner membrane transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial outer membrane. mdpi.comnih.gov Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. mdpi.com

Several structurally diverse chemical series, identified through phenotypic screens, have been shown to target MmpL3. nih.govnih.gov For example, resistance to 4-phenyl piperidines (4PP) and phenylcyclobutane carboxamides (PCB) was conferred by mutations in the mmpL3 gene. nih.gov This indicates that MmpL3 is either the direct target or a key component of the resistance mechanism for these compounds. nih.gov The dependence of MmpL3's transport function on the proton motive force (PMF) presents a mechanism by which inhibitors can act, either by directly blocking TMM translocation or by disrupting the PMF. mdpi.com

Anticancer Research and Cytotoxicity Studies

In addition to antimicrobial research, the cytotoxic effects of this compound analogues against various cancer cell lines have been evaluated, highlighting their potential as antiproliferative agents.

In Vitro Antiproliferative Activity Assessment in Cancer Cell Lines

The antiproliferative activities of various related structures have been documented. A series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and tested against four different cancer cell lines (A549, MCF7, HCT116, PC3). nih.gov Several of these compounds, notably 9b and 9d , exhibited excellent activity, with IC50 values below 3 μM for MCF7 and PC3 cell lines, while showing weak cytotoxicity against the normal human liver cell line HL7702. nih.gov

In another study, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a potential molecular target for anticancer therapies. acs.org These compounds demonstrated nanomolar inhibitory potency and a strong correlation between USP1/UAF1 inhibition and decreased cell survival in non-small cell lung cancer cells. acs.org Furthermore, novel thieno[2-3-b]pyridine analogues were assessed for their ability to inhibit cell growth in colorectal (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Alcohol-containing derivatives such as 7h, 7i, 8g, 8h, 8i, and 8j were particularly effective, reducing cell growth by over 95% in both cell lines. nih.gov

| Compound/Class | Cancer Cell Line | Activity (IC50 in μM) | Reference |

|---|---|---|---|

| N-aryl-N'-arylmethylurea (9b, 9d) | A549 (Lung) | <5 | nih.gov |

| N-aryl-N'-arylmethylurea (9b, 9d, 9g) | HCT116 (Colon) | <3 | nih.gov |

| N-aryl-N'-arylmethylurea (9b, 9d) | MCF7 (Breast) | <3 | nih.gov |

| N-aryl-N'-arylmethylurea (9b, 9d) | PC3 (Prostate) | <3 | nih.gov |

| 2,6-dichloropurine derivative (7) | K562 (Leukemia) | 2.27 | nih.gov |

| 2,6-dichloropurine derivative (7) | HL-60 (Leukemia) | 1.42 | nih.gov |

| 2,6-dichloropurine derivative (7) | OKP-GS (Renal) | 4.56 | nih.gov |

Absence of Specific Preclinical Data for this compound

Following a comprehensive review of scientific literature, it has been determined that there is no publicly available preclinical research data specifically detailing the biological activity and mechanistic investigations of the chemical compound this compound. Extensive searches for this particular compound in relation to key cancer-related enzymes and pathways, neurological targets, and anti-inflammatory research pathways did not yield any specific results.

Therefore, the requested article focusing solely on the preclinical biological activity of this compound, as per the structured outline provided, cannot be generated at this time. The scientific community has not published findings on its effects on:

Cancer-Related Enzymes and Pathways:

USP1/UAF1 Deubiquitinase

HSP90

Protein Kinases

Induced Apoptosis or Cell Cycle Arrest

Neurological and Central Nervous System (CNS) Research Applications:

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Modulation of Amyloid-Beta Aggregation

Serotonin Receptor (5-HT) Agonist Activity

Anti-Inflammatory Research Pathways

While research exists for structurally related compounds containing N-benzyl and pyridin-2-ylmethyl moieties, this information is not directly applicable to this compound and falls outside the strict scope of the requested article. The user's instructions to focus solely on the specified compound and to not introduce information outside the explicit scope of the provided outline prevent the inclusion of data from related but distinct molecules.

Anti-Inflammatory Research Pathways

Inhibition of Inflammatory Mediators (e.g., COX Enzymes, Lipoxygenase, Prostaglandin (B15479496) E2 Production)

There is no available data from preclinical studies to suggest that this compound inhibits cyclooxygenase (COX) enzymes, lipoxygenase, or the production of prostaglandin E2. Research articles and experimental datasets detailing the in vitro or in vivo evaluation of this specific compound on these inflammatory pathways are not present in the surveyed literature.

Underlying Mechanisms of Anti-Inflammatory Effects

As no primary research has been identified demonstrating the anti-inflammatory activity of this compound, there is correspondingly no information on the potential underlying mechanisms of such effects. Mechanistic studies are contingent on initial findings of biological activity, which are currently absent for this compound in the public domain.

Exploration of Other Preclinical Biological Activities (e.g., CXCR2 Inhibition)

There is no evidence in the reviewed scientific literature to indicate that this compound has been investigated as a CXCR2 inhibitor in any preclinical models. While the inhibition of the CXCR2 receptor is a recognized therapeutic strategy for certain inflammatory conditions, no studies have been published that link this activity to the specific compound .

Table 1: Summary of Preclinical Data for this compound

| Biological Target/Activity | Finding |

|---|---|

| COX Enzyme Inhibition | No data available |

| Lipoxygenase Inhibition | No data available |

| Prostaglandin E2 Production | No data available |

| CXCR2 Inhibition | No data available |

Applications in Catalysis and Coordination Chemistry

Design and Synthesis of Metal Chelating Ligands for Catalytic Systems

The pyridin-2-ylmethyl-amine framework is a well-established chelating motif in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The synthesis of such ligands typically involves the reductive amination of pyridine-2-carbaldehyde with a primary amine or the nucleophilic substitution of 2-(chloromethyl)pyridine (B1213738) with a primary amine. These synthetic routes offer the flexibility to introduce a wide range of substituents on the benzylamine (B48309) portion of the molecule, thereby allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

For instance, derivatives of N-benzyl-pyridin-2-ylmethyl-amine have been utilized as bidentate ligands, coordinating to metal centers through the pyridyl nitrogen and the secondary amine nitrogen. The substitution pattern on the benzyl (B1604629) group can significantly influence the catalytic activity of the corresponding metal complex. An electron-withdrawing group, such as the chloro-substituent in (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine, is expected to modulate the electron density at the metal center, which in turn can affect its catalytic performance.

Research on related compounds has demonstrated the successful synthesis and characterization of complexes with various metals, including palladium, copper, and zinc. These complexes have been investigated for their catalytic efficacy in a range of organic reactions.

Development of Polymer-Supported Catalysts Utilizing the Compound Scaffold

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their recyclability and facilitating their separation from the reaction mixture. The pyridin-2-ylmethyl-amine scaffold is amenable to incorporation into polymeric structures. One common approach involves the modification of a pre-formed polymer with the ligand or the polymerization of a monomer functionalized with the ligand.

Catalytic Applications in Specific Organic Transformations (e.g., Henry, Heck, Aldol (B89426) Reactions)

Although direct catalytic data for this compound is not available, the applications of structurally similar pyridin-2-ylmethyl-amine derivatives in key organic transformations provide valuable insights into its potential catalytic roles.

Henry Reaction: Copper complexes of chiral aminopyridine ligands have been shown to catalyze the asymmetric aza-Henry reaction, which involves the addition of a nitroalkane to an imine. These catalysts can achieve good yields and enantioselectivities, demonstrating the utility of the pyridin-2-ylmethyl-amine framework in facilitating this carbon-carbon bond-forming reaction. The specific substituents on the ligand play a critical role in determining the stereochemical outcome of the reaction.

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. Palladium complexes bearing nitrogen-containing ligands, including those with the pyridin-2-ylmethyl-amine motif, have been developed as effective catalysts for this transformation. These catalysts often exhibit high activity and stability, enabling the efficient synthesis of a wide array of substituted alkenes. The electronic properties of the ligand, influenced by substituents like the chloro group, can impact the oxidative addition and reductive elimination steps of the catalytic cycle.

Aldol Reaction: While less common, zinc complexes incorporating pyridin-2-ylmethyl-amine-type ligands have been investigated for their potential in catalyzing aldol reactions. The Lewis acidic zinc center, coordinated to the nitrogen atoms of the ligand, can activate the carbonyl substrate, facilitating the nucleophilic attack of an enolate. The steric and electronic environment created by the ligand is crucial for controlling the reactivity and selectivity of the reaction.

常见问题

Basic: What are the standard synthetic routes for (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine?

Answer:

The compound is typically synthesized via condensation reactions between substituted pyridin-2-amines and aromatic aldehydes. For example:

- Step 1: React 5-substituted pyridin-2-amine with a 2-chlorobenzaldehyde derivative under reflux in a polar solvent (e.g., ethanol).

- Step 2: Purify the product using column chromatography or recrystallization.

- Characterization: Confirm structure via elemental analysis, NMR, and IR spectroscopy .

- Key Considerations: Optimize stoichiometry, solvent polarity, and reaction time to minimize side products.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, Cl⋯Cl contacts). Refinement software like SHELXL is critical for accuracy .

- NMR Spectroscopy: H and C NMR identify proton environments and confirm substitution patterns.

- FT-IR/Vibrational Spectroscopy: Validates functional groups (e.g., amine stretches at ~3300 cm) .

- Elemental Analysis: Confirms purity and empirical formula .

Basic: How can researchers assess the antibacterial activity of this compound in vitro?

Answer:

- Assay Design: Use broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., E. coli, S. aureus).

- QSAR Integration: Screen alongside analogs to correlate structural features (e.g., lipophilicity via Log P) with activity. MOE software can model steric/electronic parameters .

- Controls: Include standard antibiotics (e.g., ampicillin) and solvent-only blanks.

Advanced: How to design a QSAR model to predict biological activity for derivatives of this compound?

Answer:

- Parameter Selection: Focus on lipophilicity (Log P), molar refractivity (SMR), and electronic descriptors (HOMO-LUMO gaps) .

- Software Tools: Use MOE 2006.08 or Gaussian for DFT calculations to derive electronic parameters .

- Validation: Split datasets into training/test groups; evaluate using and cross-validation.

- Example: A study on pyridin-2-amine derivatives achieved by integrating steric and electronic terms .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Answer:

- Multi-Technique Validation: Compare X-ray crystallography (for bond lengths/angles) with DFT-optimized geometries. Adjust computational models (e.g., basis sets) to align with empirical data .

- Case Study: Agarwal et al. resolved discrepancies in FT-IR peaks of a related imine by refining DFT functional (B3LYP) and scaling factors .

- Error Analysis: Quantify RMSD between calculated and experimental vibrational frequencies.

Advanced: What is the role of this compound as a ligand in transition metal complexes?

Answer:

- Coordination Chemistry: The pyridine and amine groups act as Lewis bases, forming complexes with metals (e.g., Cu, Zn).

- Applications: Study catalytic properties (e.g., oxidation/reduction) or magnetic behavior.

- Example: A Cu complex with a related bis(pyridinylmethyl)amine ligand exhibited thiocyanato-bridged dimeric structures, resolved via X-ray diffraction .

Advanced: How to optimize reaction conditions for high-yield synthesis of this compound?

Answer:

- DoE Approach: Use factorial design to test variables (temperature, solvent, catalyst).

- Catalysis: Explore Pd-mediated C–N coupling for challenging substitutions .

- Purification: Employ gradient elution in HPLC or preparative TLC for isomers.

- Yield Improvement: A study achieved >80% yield by refluxing in dry toluene with molecular sieves .

Advanced: Which computational methods are suitable for analyzing electronic properties and nonlinear optical (NLO) behavior?

Answer:

- DFT Studies: Calculate hyperpolarizability () using CAM-B3LYP/6-311++G(d,p) to predict NLO activity .

- TD-DFT: Model UV-Vis spectra and charge-transfer transitions.

- Validation: Compare with experimental UV and fluorescence data. A study on a chloro-benzyl imine derivative showed strong correlation () between computed and observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。